molecular formula C7H7BrN2OS B8696248 4-(Azetidin-1-ylcarbonyl)-2-bromo-1,3-thiazole CAS No. 919784-50-2

4-(Azetidin-1-ylcarbonyl)-2-bromo-1,3-thiazole

Cat. No.: B8696248
CAS No.: 919784-50-2
M. Wt: 247.11 g/mol
InChI Key: IMFICRJTTJUEBT-UHFFFAOYSA-N
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Description

4-(Azetidin-1-ylcarbonyl)-2-bromo-1,3-thiazole is a useful research compound. Its molecular formula is C7H7BrN2OS and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

919784-50-2

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.11 g/mol

IUPAC Name

azetidin-1-yl-(2-bromo-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C7H7BrN2OS/c8-7-9-5(4-12-7)6(11)10-2-1-3-10/h4H,1-3H2

InChI Key

IMFICRJTTJUEBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CSC(=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole-5-carboxylic acid (752 mg, 3.62 mmol) in DCM (10 mL) was slowly added oxalyl chloride (0.38 mL, 4.34 mmol) and then DMF (1 drop). The mixture was stirred for 4 hours, following which the organics were removed in vacuo, and the residues azeotroped with toluene (10 mL). The crude material was dissolved in DCM (10 mL) and slowly added to a stirred suspension of azetidine hydrochloride (404 mg, 4.34 mmol) and triethylamine (1.8 mL, 13 mmol) in DCM (25 mL). The mixture was stirred at RT for 2 hours before the organics were removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and water (25 mL), the organic layer washed with brine (25 mL), dried (MgSO4) and evaporated to a residue which was chromatographed on silica, eluting with 40% ethyl acetate in iso-hexane, to give the desired compound (500 mg).
Quantity
752 mg
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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